molecular formula C22H24N2O8 B12366217 Tetracycline-d6

Tetracycline-d6

Cat. No.: B12366217
M. Wt: 450.5 g/mol
InChI Key: NWXMGUDVXFXRIG-CJQNGSMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracycline-d6 involves the incorporation of deuterium into the tetracycline molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

Tetracycline-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Tetracycline-d6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis . The molecular targets include the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracycline-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving isotopic labeling. This allows for detailed studies of drug metabolism and pharmacokinetics that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C22H24N2O8

Molecular Weight

450.5 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1/i2D3,3D3

InChI Key

NWXMGUDVXFXRIG-CJQNGSMCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Origin of Product

United States

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